1,4-Phenylenediacetonitrile
Overview
Description
1,4-Phenylenediacetonitrile, also known as 1,4-benzenediacetonitrile, is an organic compound with the molecular formula C10H8N2. It is a derivative of benzene, where two acetonitrile groups are attached to the 1 and 4 positions of the benzene ring. This compound is used as an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Mechanism of Action
Target of Action
1,4-Phenylenediacetonitrile is a chemical compound with the linear formula C6H4(CH2CN)2 It has been used as a building block in organic synthesis , indicating that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
The mode of action of this compound is largely dependent on its chemical structure and the context of its application. For instance, a derivative of this compound, known as PDBT, has been synthesized and investigated as a novel sensor for cyanide ions . In this context, the nucleophilic addition reaction of CN− plays a role in the sensing mechanism of PDBT to CN− .
Biochemical Pathways
Given its use in organic synthesis , it’s plausible that it could be involved in a variety of biochemical reactions depending on the specific compounds it is combined with.
Pharmacokinetics
Its solubility properties indicate that it is insoluble in water , which could potentially impact its bioavailability and distribution within the body.
Result of Action
Its derivative pdbt shows a significant increase in fluorescence at 445 nm when exposed to cn−, resulting in strong sky-blue fluorescence emission .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility properties suggest that it is insoluble in water , which could impact its behavior in aqueous environments. Furthermore, its melting point is 95-99 °C , indicating that it is stable under normal environmental temperatures but may undergo changes at higher temperatures.
Biochemical Analysis
Biochemical Properties
1,4-Phenylenediacetonitrile plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the synthesis of covalent organic frameworks (COFs) through condensation reactions with multitopic aldehyde-functionalized building blocks . These interactions are crucial for the formation of extended crystalline frameworks, which have applications in gas storage, separation, and energy storage .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by participating in the formation of covalent organic frameworks, which can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s role in the synthesis of COFs suggests that it may affect the structural organization and stability of cellular components, potentially altering cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its participation in condensation reactions, such as the Knoevenagel condensation with 1,3,5-tris(4-formylphenyl)benzene . This reaction forms cyano-substituted vinylene-linked 2D-COFs, which exhibit unique properties like permanent porosity and high surface area . These properties are essential for various applications, including optoelectronics and photovoltaics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under recommended storage conditions, but it should be kept away from oxidizing agents . Long-term studies have shown that it remains stable and retains its properties when stored properly . Its effects on cellular function may vary depending on the duration of exposure and experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound’s dosage effects are limited, general principles of dosage effects in animal models can be applied. Higher doses may lead to toxic or adverse effects, while lower doses may not produce significant biological responses . It is essential to determine the optimal dosage to achieve the desired effects without causing harm.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels . The compound’s role in the synthesis of covalent organic frameworks suggests that it may participate in pathways related to the formation and degradation of these structures .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its biological activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding its subcellular localization is essential for elucidating its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Phenylenediacetonitrile can be synthesized through several methods. One common method involves the reaction of sodium cyanide with alpha,alpha’-dichloro-p-xylene. The reaction is typically carried out in a solvent such as 2,2’-[1,2-ethanediylbis(oxy)]bisethanol at 90°C for about an hour .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Phenylenediacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Phenylenediacetonitrile is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is an intermediate in the production of pharmaceuticals.
Industry: It is used in the manufacture of agrochemicals and dyestuffs
Comparison with Similar Compounds
Similar Compounds
Benzyl cyanide: Similar structure but with only one nitrile group attached to the benzene ring.
Terephthalaldehyde: Similar structure but with aldehyde groups instead of nitrile groups.
2,2’-(Naphthalene-2,6-diyl)diacetonitrile: Similar structure but with a naphthalene ring instead of a benzene ring.
Uniqueness
1,4-Phenylenediacetonitrile is unique due to the presence of two nitrile groups attached to the benzene ring, which allows it to participate in a wide range of chemical reactions. This makes it a valuable intermediate in various synthetic processes.
Properties
IUPAC Name |
2-[4-(cyanomethyl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQCKESKNZBNOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060758 | |
Record name | 1,4-Benzenediacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622-75-3 | |
Record name | 1,4-Benzenediacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Phenylenediacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Phenylenediacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513731 | |
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Record name | 1,4-Benzenediacetonitrile | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,4-Benzenediacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-phenylenediacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.775 | |
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Record name | P-PHENYLENEDIACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UNC3XG7WL | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,4-Phenylenediacetonitrile so useful in building conjugated systems?
A1: this compound readily participates in Knoevenagel condensation reactions with aldehydes. [, , , , , ] This reaction forms a carbon-carbon double bond, extending the conjugation of the resulting molecule. This property is exploited to create a variety of materials, from organic chromophores for solar cells [] to two-dimensional sp2 carbon-conjugated covalent organic frameworks (COFs). [, , ]
Q2: How does the incorporation of thiophene units impact the properties of materials synthesized with this compound?
A2: Incorporating thiophene units alongside this compound in a donor-acceptor-donor (D-A-D) system significantly enhances the optoelectronic properties. [] The thiophene acts as a π-bridge, extending conjugation and leading to a red-shift in the absorption spectrum, a narrower optical band gap, and improved light-harvesting ability. These improvements translate to a three-fold increase in power conversion efficiency when used in bulk-heterojunction solar cells. []
Q3: Can this compound be used to create porous materials? If so, what are the advantages?
A3: Yes, this compound is a key component in synthesizing porous poly(arylene cyano-vinylene) beads. [] These beads are prepared using an oil-in-oil-in-oil double emulsion template and cured via an amino-catalyzed Knoevenagel condensation reaction. The resulting beads exhibit a 3D-interconnected microcellular morphology, making them promising for applications like photocatalysis. []
Q4: The research mentions "sp2 carbon-conjugated covalent organic frameworks". What makes these materials interesting?
A4: sp2 carbon-conjugated covalent organic frameworks (COFs) are notable for their potential in organic electronics. [, ] The fully conjugated structure of these materials, often incorporating this compound, can exhibit high electron mobility, even reaching semiconducting behavior. [] Furthermore, chemical modifications like oxidation can drastically enhance conductivity and introduce interesting magnetic properties, such as paramagnetism or even ferromagnetism. [, ]
Q5: Are there any examples of chirality being incorporated into frameworks built with this compound?
A5: Yes, researchers have successfully synthesized chiral COFs using this compound. [] Reacting it with a chiral tetrabenzaldehyde derivative of dibinaphthyl-22-crown-6 through Knoevenagel polycondensation yielded chiral COFs with a 2D layered tetragonal structure. [] These chiral COFs were further modified through reduction, demonstrating the possibility of post-synthetic modification while retaining the framework's integrity. []
Q6: What analytical techniques are crucial for characterizing materials synthesized with this compound?
A6: Several techniques are critical:
- Nuclear Magnetic Resonance (NMR): Both 1H-NMR and 13C-NMR are used to confirm the structure and purity of synthesized compounds and materials. [, ] Solid-state 13C cross-polarization magic-angle spinning (CP-MAS) NMR is particularly useful for analyzing the structure of frameworks. []
- Infrared Spectroscopy (IR): IR spectroscopy is vital for identifying functional groups and confirming the formation of specific bonds, like the cyano groups and carbon-carbon double bonds resulting from Knoevenagel condensation. [, ]
- X-ray Diffraction (XRD): Powder X-ray diffraction helps determine the crystallinity and structure of the synthesized materials, especially COFs. [, ] Single-crystal XRD provides detailed structural information for individual molecules. []
- UV-Vis Spectroscopy: This technique is used to analyze the optical properties of synthesized materials, such as their absorption spectra and band gaps. [, ]
- Fluorescence Spectroscopy: This method investigates the fluorescence properties of materials, including emission spectra, quantum yields, and lifetimes. []
- Gas Adsorption Analysis: This technique is used to determine the surface area and pore size distribution of porous materials. [, ]
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